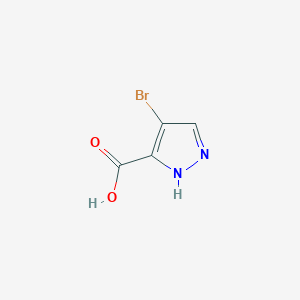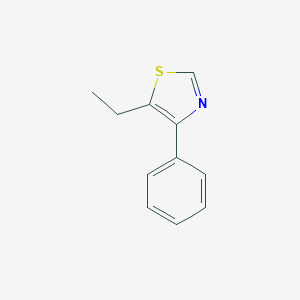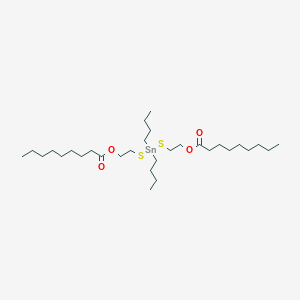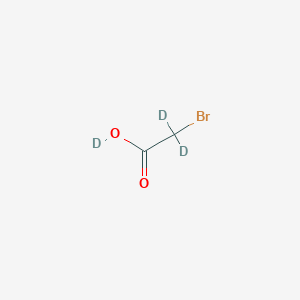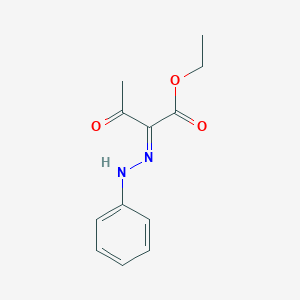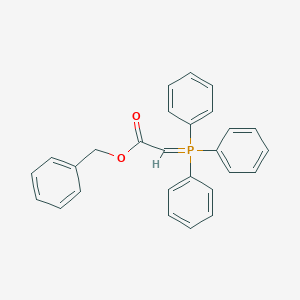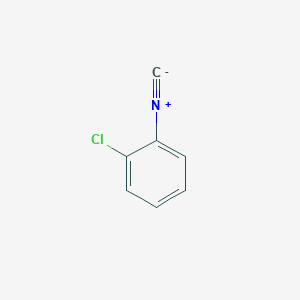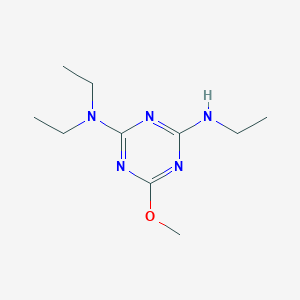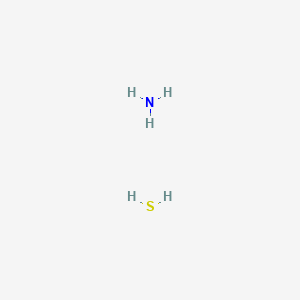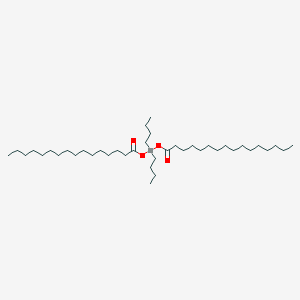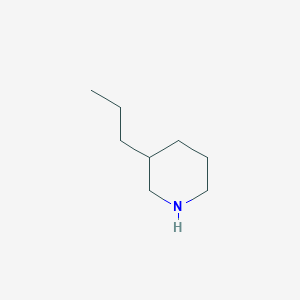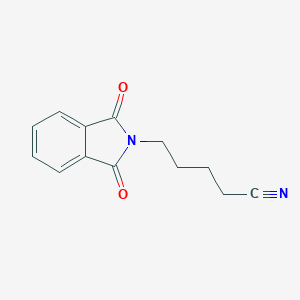
5-(1,3-Dioxoisoindol-2-yl)pentanenitrile
概要
説明
Synthesis Analysis
The synthesis of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile involves complex chemical reactions that have been explored to optimize yield and purity. Recent advancements in synthetic methodologies include microwave-assisted 1,3-dipolar cycloaddition reactions, offering an eco-friendly approach to constructing five-membered heterocycles with improved efficiency and selectivity (Piñeiro & Melo, 2009). These methods highlight the importance of innovative techniques in enhancing the synthesis process of complex molecules.
Molecular Structure Analysis
The molecular structure of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile is characterized by its unique 1,3-dioxoisoindolyl core, which significantly influences its chemical behavior and properties. Studies on related molecules, such as methylene-linked liquid crystal dimers, provide insights into the significance of molecular architecture in determining phase behavior and material properties (Henderson & Imrie, 2011).
Chemical Reactions and Properties
The chemical reactivity of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile involves its participation in a variety of chemical reactions, underpinning its versatile applications. Notably, the molecule can engage in 1,3-dipolar cycloaddition reactions, which are pivotal in synthesizing heterocyclic compounds. The microwave-assisted approach to these reactions signifies a move towards greener and more efficient synthetic routes (Piñeiro & Melo, 2009).
Physical Properties Analysis
The physical properties of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile, including its melting point, solubility, and stability, are crucial for its handling and application in various domains. While specific studies on this compound are scarce, research on similar compounds offers valuable insights. For instance, the study of methylene-linked liquid crystal dimers reveals the impact of molecular structure on melting points and mesophase stability, which can be related to the physical behavior of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (Henderson & Imrie, 2011).
科学的研究の応用
Synthesis and Reactivity :
- Li et al. (2015) described a metal-free oxidative 1,2-alkylarylation of unactivated alkenes with acetonitriles, which leads to the synthesis of 5-oxo-pentanenitriles. This method represents a new approach to acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).
Theoretical Studies and Modeling :
- Bozkaya and Özkan (2012) conducted a comprehensive theoretical investigation of the thermal rearrangements of various compounds, including 1-hexen-5-yne and 1,2,5-hexatriene, using density functional theory (DFT) and other high-level ab initio methods. This research offers insights into the pyrolysis of related chemical systems (Bozkaya & Özkan, 2012).
Medical and Biological Applications :
- Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. This study highlights the potential medical applications of compounds structurally related to 5-(1,3-Dioxoisoindolin-2-yl)pentanenitrile (Asadollahi et al., 2019).
Molecular Design and Docking :
- The synthesis and molecular docking of novel phthalimide derivatives bearing amino acid conjugated anilines were explored by Asadollahi et al. (2019), offering insights into the interaction of these compounds with biological targets (Asadollahi et al., 2019).
Materials Science and Nanotechnology :
- Nguyen et al. (2011) discussed the creation of a supramolecular aggregate of single-molecule magnets, showcasing the potential of compounds like 5-(1,3-Dioxoisoindolin-2-yl)pentanenitrile in materials science and nanotechnology applications (Nguyen et al., 2011).
特性
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCZUDLRWMQRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280969 | |
| Record name | STK366373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxoisoindol-2-yl)pentanenitrile | |
CAS RN |
15102-28-0 | |
| Record name | NSC19467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK366373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

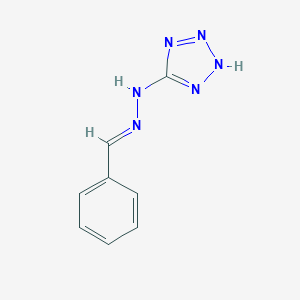
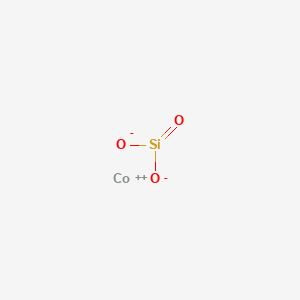
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
